Ethanol-1-13C
Overview
Description
Ethanol-1-13C is a variant of ethanol where the first carbon atom is labeled with carbon-13, an isotope of carbon. This labeling allows for detailed studies of ethanol's behavior in various chemical environments using techniques like NMR spectroscopy.
Synthesis Analysis
Ethanol-1-13C is synthesized from precursors such as [1-13C]acetic acid. Billington and Golding (1982) described the synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid, highlighting the process's efficiency in producing labeled ethanol for spectroscopic studies (Billington & Golding, 1982).
Molecular Structure Analysis
The molecular structure of ethanol-1-13C, particularly in mixtures, can be analyzed using methods like molecular dynamics simulations. Ghoufi et al. (2016) explored the structure and hydrogen bonding in water-ethanol mixtures at high ethanol concentrations, providing insights into the intermolecular interactions of ethanol (Ghoufi, Artzner, & Malfreyt, 2016).
Chemical Reactions and Properties
The chemisorption and decomposition of ethanol on MgO were studied using 13C solid-state NMR by Liang (1986), revealing insights into ethanol's reactivity and stability at various temperatures (Liang, 1986).
Physical Properties Analysis
The physical properties of ethanol-1-13C, especially when mixed with other substances like water, are significant for understanding its behavior. Dixit et al. (2002) studied the molecular-scale structure of a concentrated alcohol-water mixture, providing valuable data on the physical properties of such mixtures (Dixit, Crain, Poon, Finney, & Soper, 2002).
Chemical Properties Analysis
The chemical properties of ethanol, including ethanol-1-13C, are crucial in various applications, such as food preservation. Kalathenos and Russell (2003) discussed ethanol's capacity for hydrogen bonding and its high boiling point due to its amphiphilic properties (Kalathenos & Russell, 2003).
Scientific Research Applications
In Vivo Detection of Metabolic Products : Ethanol-1-13C has been used to label brain metabolites after administration to rats, with 13C labels detected in glutamate, glutamine, and aspartate. This helps in studying brain metabolism and neurotransmission related to alcohol administration (Xiang & Shen, 2011).
Metabolic Flux Analysis : Ethanol-1-13C has been employed in metabolic flux analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS), enabling the determination of the concentration and labeling degree of ethanol originating from 1-13C-labeling experiments. This method is particularly useful in high-throughput analysis for studying yeast strains (Hollemeyer et al., 2007).
Studying Ethanol's Role in Cellular Metabolism : Research has used 1H-NMR and 13C-NMR spectroscopy to investigate metabolite flux involving pyruvate, ethanol, acetyl-CoA, and glutamate via the Krebs cycle in Saccharomyces cerevisiae cells fed with Ethanol-1-13C. This helps understand the role of ethanol in cellular metabolic pathways (Tran-Dinh et al., 1991).
Investigating Ethanol's Effects on Neurotransmitter Pathways : Studies have used Ethanol-1-13C to understand the effects of ethanol on neuronal and astroglial metabolism, particularly focusing on glutamatergic and GABAergic neurotransmitter pathways. This is crucial for understanding the impact of alcohol on the brain at a molecular level (Tiwari et al., 2014).
Sensitivity Comparisons in Pharmacology : Ethanol-1-13C has been used to improve the sensitivity of proton NMR editing techniques for studying the pharmacology of 13C-labeled ethanol in vivo. This has significantly improved the time resolution for observing the influx and efflux of 13C-labeled compounds (Novotny et al., 1990).
Investigating Ethanol Conversion Mechanisms : Research has utilized 13C NMR and vapor-phase chromatography to investigate how ethanol converts to hydrocarbons on synthetic zeolites, providing insights into the mechanisms of ethanol conversion relevant to fuel production (Derouane et al., 1978).
Safety And Hazards
Future Directions
Relevant Papers
There are several relevant papers on Ethanol-1-13C. For instance, a paper titled “High-resolution 13C metabolic flux analysis” discusses the use of 13C-labeled compounds, including Ethanol-1-13C, in metabolic flux analysis . Another paper titled “Quantitative in situ 13C NMR studies of the electro-catalytic oxidation of alcohols” discusses the use of 13C NMR in studying the oxidation of alcohols .
properties
IUPAC Name |
(113C)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480248 | |
Record name | Ethanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.061 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol-1-13C | |
CAS RN |
14742-23-5 | |
Record name | Ethanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14742-23-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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